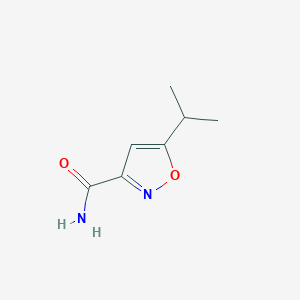

5-Isopropylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Isopropylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynesCommon catalysts used in this reaction include copper (I) and ruthenium (II) compounds .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation. These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-Isopropylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Isopropylisoxazole-3-carboxamide serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance drug efficacy and bioavailability, making it a valuable component in the development of treatments for conditions such as spinal muscular atrophy and other neurodegenerative diseases .

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that modifications to this compound can stabilize proteins crucial for neuronal survival, thus offering a pathway for novel therapies aimed at treating spinal muscular atrophy .

Agricultural Chemicals

Enhancement of Crop Yield

This compound is also utilized in the formulation of agrochemicals. It contributes to improving crop yield and resistance to pests, making it significant for sustainable agricultural practices. The incorporation of this compound in pesticide formulations has shown promising results in enhancing the efficacy of pest control measures .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition. This application provides insights into metabolic pathways and potential therapeutic targets for various diseases. Its ability to selectively inhibit certain enzymes makes it a candidate for further exploration in drug design .

Material Science

Development of Novel Materials

The unique chemical properties of this compound have led to its use in material science, particularly in developing polymers. The compound's structural features enhance the performance characteristics of materials, making them suitable for various industrial applications .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is utilized in techniques for detecting and quantifying other substances. This application is crucial for quality control and regulatory compliance across various industries, ensuring that products meet safety and efficacy standards .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances drug efficacy |

| Agricultural Chemicals | Improves crop yield and pest resistance; used in pesticide formulations |

| Biochemical Research | Utilized in enzyme inhibition studies; insights into metabolic pathways |

| Material Science | Enhances performance characteristics of polymers; used in novel material development |

| Analytical Chemistry | Employed in detection and quantification techniques; aids quality control |

Mecanismo De Acción

The mechanism of action of 5-Isopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

- 5-Cyclopropylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxamide

- 5-Methylisoxazole-3-carboxamide

Comparison: 5-Isopropylisoxazole-3-carboxamide is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Actividad Biológica

5-Isopropylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoxazole ring with a carboxamide group, which is critical for its biological activity. The molecular formula is C7H10N2O, and its structural characteristics contribute to its interaction with various biological targets.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It has been shown to stabilize proteins involved in neuronal survival, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate cellular pathways related to neuronal health has been a focal point of several studies.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound derivatives. A study involving various cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer), revealed that certain derivatives exhibited significant cytotoxic effects. The IC50 values ranged from 0.7 µM to 35.2 µM, indicating potent activity against cancer cells while showing selective toxicity compared to normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 4.7 |

| This compound | MCF7 | 14.1 |

| This compound | HCT116 | 11.0 |

The mechanism through which this compound exerts its effects is linked to the inhibition of the mitochondrial permeability transition pore (mtPTP). This action prevents the deregulated release of calcium ions, which can lead to cell death under pathological conditions. Inhibition of mtPTP has been proposed as a therapeutic strategy for various diseases .

Study on Cancer Cell Lines

A significant study evaluated the cytotoxicity of various isoxazole derivatives, including this compound, against multiple cancer cell lines using the sulforhodamine B assay. The results indicated that these compounds could induce G0/G1 phase arrest in cancer cells, highlighting their potential as anticancer agents .

Neuroprotective Studies

Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The findings suggested that these compounds could enhance neuronal survival and function by stabilizing key proteins involved in neuroprotection .

Propiedades

Número CAS |

71433-23-3 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

5-propan-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3,(H2,8,10) |

Clave InChI |

YUJDBNXKEJDCSZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=NO1)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.